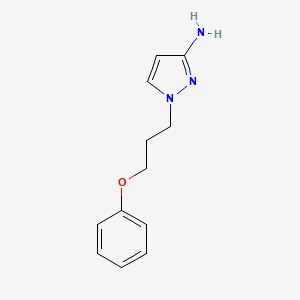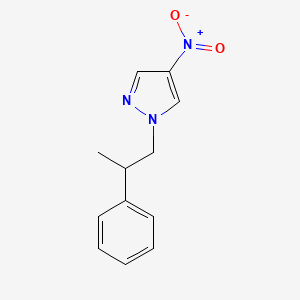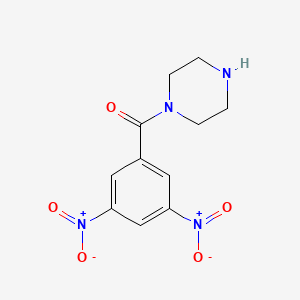
1-(3-Phenoxypropyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, commonly known as 3-Phenoxypropylpyrazolamine, is an organic compound that has been the subject of scientific research for many years. It is a derivative of pyrazole, a heterocyclic compound with a five-membered ring structure containing three nitrogen atoms and two carbon atoms. 3-Phenoxypropylpyrazolamine has been used in a variety of applications, including as an intermediate for the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a stabilizer for certain metal complexes. It has also been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-(3-Phenoxypropyl)-1H-pyrazol-3-amine is a valuable precursor in the synthesis of a wide range of heterocyclic compounds. It has been utilized to produce pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and phenols, highlighting its importance in the field of synthetic chemistry (Gomaa & Ali, 2020).
Biological and Therapeutic Applications
The compound's derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects. Conjugation of this compound significantly enhances its biological activity, although the challenge of low absorption remains. This illustrates the compound's potential in developing new therapeutic agents with improved efficacy and safety profiles (Pei et al., 2016).
Drug Metabolism and Pharmacokinetics
Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions. This compound derivatives have been studied for their interactions with cytochrome P450 isoforms, which play a pivotal role in drug metabolism. The selectivity of these interactions can influence the pharmacokinetic properties of drugs, offering insights into the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).
Mecanismo De Acción
Target of Action
It’s structurally related to a compound known as 1,3,4-trihydroxy-5- (3-phenoxypropyl)-cyclohexane-1-carboxylic acid, which targets 3-dehydroquinate dehydratase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
Compounds with similar structures have been found to inhibit hiv-1 protease , suggesting that 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential similarity to other compounds, it may influence the shikimate pathway or pathways related to HIV-1 protease .
Pharmacokinetics
A structurally related compound, 101bhg-d01, was found to be rapidly absorbed into plasma with a half-life of about 30 hours . It was mainly excreted in feces . These findings might provide some insights into the ADME properties of this compound.
Result of Action
Related compounds have been found to exhibit inhibitory effects on hiv-1 protease , suggesting that this compound might have similar effects.
Action Environment
For instance, a related compound, 1-(3-phenoxypropyl) pyridazin-1-ium bromide, has been studied for its corrosion inhibition properties in an acidic environment .
Propiedades
IUPAC Name |
1-(3-phenoxypropyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12-7-9-15(14-12)8-4-10-16-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHXIHIDQDOTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)






![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
amine hydrochloride](/img/structure/B6362665.png)
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)